
Desacetil Rifaximina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desacetyl Rifaximin is a derivative of Rifaximin, a non-absorbable semisynthetic antibiotic belonging to the rifamycin class. It is primarily used in the treatment of gastrointestinal infections caused by bacterial agents. Desacetyl Rifaximin exhibits potent antibacterial activity against a broad spectrum of gram-positive and gram-negative bacteria.
Aplicaciones Científicas De Investigación
Biochemical Properties
Desacetyl Rifaximin exhibits bactericidal activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of bacterial RNA polymerase, leading to disrupted RNA synthesis and subsequent bacterial cell death. This compound is characterized by low systemic absorption, allowing it to exert localized effects primarily within the gastrointestinal tract.
Scientific Research Applications
Desacetyl Rifaximin has a wide array of applications across various scientific disciplines:
- Microbiology : It is utilized to study antibacterial activity and resistance mechanisms among different bacterial strains.
- Pharmacology : The compound serves as a reference standard in analytical chemistry for quantifying impurities in pharmaceutical formulations.
- Clinical Research : Ongoing studies are investigating its efficacy and safety in treating gastrointestinal infections, hepatic encephalopathy, and other related conditions.
- Pharmaceutical Industry : Desacetyl Rifaximin is being explored for developing new antibiotic formulations due to its unique properties .
Clinical Applications
Desacetyl Rifaximin has shown promise in various clinical settings:
- Hepatic Encephalopathy : Clinical trials indicate that Desacetyl Rifaximin can significantly reduce episodes of hepatic encephalopathy in patients with liver disease. For instance, a randomized controlled trial demonstrated that patients receiving Desacetyl Rifaximin experienced fewer hospitalizations related to hepatic encephalopathy compared to those on placebo .
- Gastrointestinal Disorders : The compound has been effective against conditions such as:
Case Study 1: Hepatic Encephalopathy Management
In a double-blind study involving 140 patients with hepatic encephalopathy, those treated with Desacetyl Rifaximin showed a 58% reduction in breakthrough episodes compared to placebo over six months. The study highlighted that long-term use (up to 24 months) resulted in significantly lower hospitalization rates related to hepatic encephalopathy .
Case Study 2: Gastrointestinal Infections
A cohort study evaluated the effectiveness of Desacetyl Rifaximin in treating small bowel bacterial overgrowth. Patients reported significant improvements in symptoms such as bloating and abdominal pain after a treatment course of 550 mg twice daily for two weeks. The results indicated a marked improvement in quality of life metrics post-treatment .
Mecanismo De Acción
Target of Action
Desacetyl Rifaximin primarily targets the bacterial deoxyribonucleic acid (DNA)-dependent ribonucleic acid (RNA) polymerase enzyme . This enzyme plays a crucial role in the transcription process, which is essential for bacterial growth and survival .
Mode of Action
Desacetyl Rifaximin interacts with its target by binding to the beta-subunit of the bacterial DNA-dependent RNA polymerase enzyme . This binding blocks the translocation step that normally follows the formation of the first phosphodiester bond, which occurs in the transcription process . As a result, RNA synthesis in susceptible bacteria is inhibited, leading to a suppression of RNA synthesis and cell death .
Biochemical Pathways
Desacetyl Rifaximin affects several biochemical pathways. It reduces bacterial virulence and pathogenicity by inhibiting bacterial translocation across the gastrointestinal epithelial lining . It also decreases bacterial adherence to epithelial cells and subsequent internalization, without an alteration in bacterial counts, but with a down-regulation in epithelial proinflammatory cytokine expression . Furthermore, Desacetyl Rifaximin appears to modulate gut-immune signaling .
Pharmacokinetics
The pharmacokinetics of Desacetyl Rifaximin involves its absorption, distribution, metabolism, and excretion (ADME) properties. The parent drug and its active 25-O-desacetyl metabolite account for most of the administered dose of rifamycins in plasma . These drugs are eliminated from plasma with widely different terminal half-lives that are independent of dose . About 32% of the administered dose was recovered in urine, of which .03% of the administered dose was present as rifaximin .
Result of Action
The result of Desacetyl Rifaximin’s action at the molecular and cellular level is the inhibition of bacterial growth and survival. By blocking RNA synthesis, it prevents the bacteria from producing essential proteins, leading to their death . Clinically, it has been shown to significantly reduce symptoms of travelers’ diarrhea .
Action Environment
The action of Desacetyl Rifaximin is influenced by environmental factors. For instance, the absorption of rifamycins is variably affected by food . The rifamycins are well-known inducers of enzyme systems involved in the metabolism of many drugs, most notably those metabolized by cytochrome P45O (CYP) 3A . This can lead to many clinically relevant drug-drug interactions .
Análisis Bioquímico
Biochemical Properties
Desacetyl Rifaximin, like its parent compound Rifaximin, exhibits bactericidal activity against many Gram-positive and Gram-negative bacteria by inhibiting RNA polymerase (RNAP) . This interaction with RNAP inhibits bacterial RNA synthesis, leading to cell death .
Cellular Effects
Desacetyl Rifaximin exerts its effects on various types of cells, particularly bacterial cells. By inhibiting RNAP, it disrupts the normal function of bacterial cells, leading to their death . It also affects epithelial cell physiology, altering infectivity by enteric pathogens .
Molecular Mechanism
The mechanism of action of Desacetyl Rifaximin involves binding to the beta-subunit of bacterial DNA-dependent RNA polymerase, thus inhibiting bacterial RNA synthesis . This prevents the bacteria from producing essential proteins, leading to cell death .
Temporal Effects in Laboratory Settings
Rifaximin, the parent compound, has been shown to have sustained efficacy with long-term therapy .
Dosage Effects in Animal Models
While specific studies on Desacetyl Rifaximin in animal models are limited, studies on Rifaximin have shown that it is effective in treating various gastrointestinal diseases
Metabolic Pathways
Desacetyl Rifaximin is a metabolite of Rifaximin, which is primarily metabolized into Desacetyl Rifaximin via deacetylation by esterases or unidentified enzymes present in microsomal cells .
Transport and Distribution
The transport and distribution of Desacetyl Rifaximin within cells and tissues are not well-studied. Given that it is a derivative of Rifaximin, it is likely to share similar properties. Rifaximin is known to act locally in the gut, with negligible systemic absorption .
Subcellular Localization
As a derivative of Rifaximin, it is likely to be found primarily in the gut where it exerts its antibacterial effects
Métodos De Preparación
Desacetyl Rifaximin can be synthesized through various synthetic routes. One common method involves the deacetylation of Rifaximin using specific reagents and conditions. The process typically involves the use of an alkaline or acidic medium to remove the acetyl group from Rifaximin, resulting in the formation of Desacetyl Rifaximin . Industrial production methods often employ large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Desacetyl Rifaximin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Comparación Con Compuestos Similares
Desacetyl Rifaximin is compared with other rifamycin derivatives such as Rifampicin, Rifabutin, and Rifapentine. While all these compounds share a similar mechanism of action, Desacetyl Rifaximin is unique due to its minimal systemic absorption and targeted action within the gastrointestinal tract . This property makes it particularly effective for treating gastrointestinal infections without causing significant systemic side effects.
Similar Compounds
- Rifampicin
- Rifabutin
- Rifapentine
Desacetyl Rifaximin stands out due to its specific application in gastrointestinal infections and its reduced potential for systemic toxicity .
Actividad Biológica
Desacetyl Rifaximin, a semi-synthetic derivative of Rifaximin, is primarily recognized for its significant biological activity as an antibiotic. This compound is characterized by the absence of an acetyl group at the C-25 position, which enhances its solubility and bioactivity compared to its parent compound. Its mechanism of action involves inhibiting bacterial RNA synthesis by binding to the beta-subunit of bacterial DNA-dependent RNA polymerase, effectively blocking transcription and protein synthesis in susceptible bacteria .
Desacetyl Rifaximin exhibits low systemic absorption, allowing it to act locally within the gastrointestinal tract. This property makes it particularly effective against conditions related to gut flora imbalance, such as diarrhea , irritable bowel syndrome (IBS) , and hepatic encephalopathy . The compound's unique pharmacokinetic profile facilitates localized action with minimal systemic effects, making it suitable for treating gastrointestinal disorders without significant absorption into the bloodstream .
Key Pharmacokinetic Properties
Property | Value |
---|---|
Absorption | Low systemic absorption |
Volume of Distribution | Not available |
Protein Binding | Not available |
Metabolism | Primarily in the gut |
Elimination Half-life | Variable; depends on dosage |
Biological Activity and Clinical Applications
Desacetyl Rifaximin has shown promising results in various clinical applications, particularly in managing gastrointestinal disorders. Its antibacterial properties have been explored in several studies, indicating potential benefits in modulating the gut microbiome and treating conditions like small intestinal bacterial overgrowth (SIBO) and IBS .
Case Studies
-
Case Study 1: Rifaximin in IBS Treatment
- A 38-year-old woman with constipation-predominant IBS experienced significant symptom relief after a 10-day regimen of Rifaximin (400 mg twice daily) combined with a probiotic. She reported a reduction in bloating and gas, indicating Desacetyl Rifaximin's efficacy in functional gastrointestinal disorders .
- Case Study 2: Relapsing Functional Gastrointestinal Symptoms
Antibacterial Properties
Research suggests that Desacetyl Rifaximin may possess antibacterial effects similar to those of Rifaximin. While further studies are needed to confirm these effects, initial findings indicate that it may influence specific bacterial populations differently than its parent compound .
Safety Profile and Drug Interactions
Desacetyl Rifaximin has a favorable safety profile due to its low systemic absorption. It does not significantly inhibit human cytochrome P450 enzymes, suggesting a lower risk of drug interactions compared to other antibiotics . Clinical trials have shown minimal adverse effects, reinforcing its suitability for long-term use in managing chronic gastrointestinal conditions.
Propiedades
Número CAS |
80621-88-1 |
---|---|
Fórmula molecular |
C₄₁H₄₉N₃O₁₀ |
Peso molecular |
743.84 |
Sinónimos |
[2S-(2R*,16Z,18E,20R*,21R*,22S*,23S*,24S*,25R*,26R*,27R*,28E)]-5,6,21,23,25-Pentahydroxy-27-methoxy-2,4,11,16,20,22,24,26-octamethyl-2,7-(epoxypentadeca[1,11,13]trienimino)benzofuro[4,5-e]pyrido[1,2-a]benzimidazole-1,15(2H)-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.